6-Bromopyridine-2-sulfonyl fluoride
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Overview
Description
6-Bromopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S It is a brominated derivative of pyridine, featuring a sulfonyl fluoride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-2-sulfonyl fluoride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 6-bromopyridine with sulfuryl fluoride under controlled conditions to introduce the sulfonyl fluoride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of advanced catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Cross-coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Suzuki-Miyaura coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Suzuki-Miyaura coupling: Products are typically biaryl compounds.
Scientific Research Applications
6-Bromopyridine-2-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
- 6-Chloropyridine-2-sulfonyl fluoride
- 6-Fluoropyridine-2-sulfonyl fluoride
- 6-Iodopyridine-2-sulfonyl fluoride
Comparison: 6-Bromopyridine-2-sulfonyl fluoride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
6-bromopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFVBVFJHZEHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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